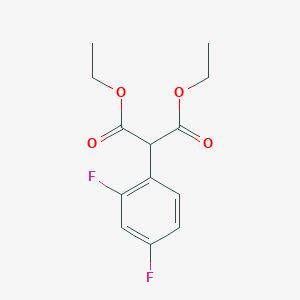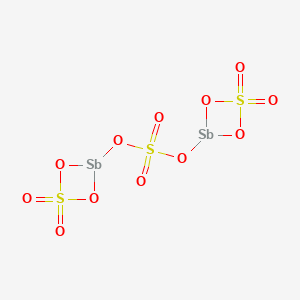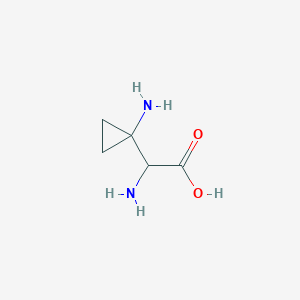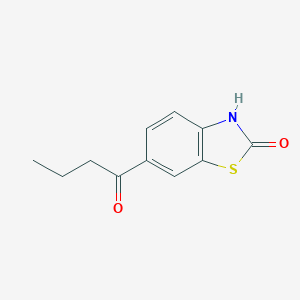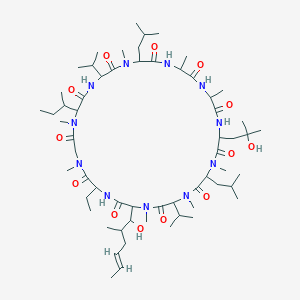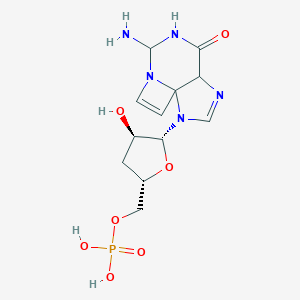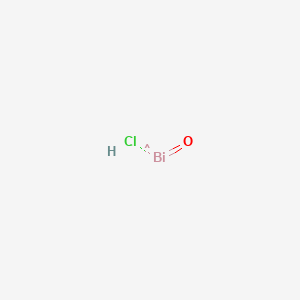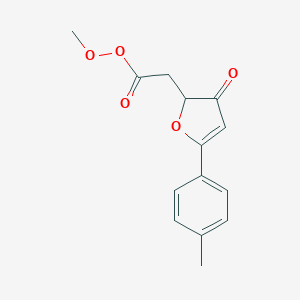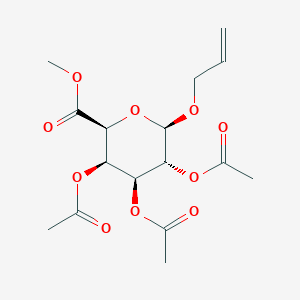
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate
Übersicht
Beschreibung
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate, also known as MATUG, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate works by inhibiting the activity of certain enzymes, such as β-galactosidase and hyaluronidase. It also has anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve wound healing. It has also been found to have antioxidant properties and may have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate has several advantages for lab experiments, including its stability and solubility in water. However, it also has limitations, such as its high cost and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for research on Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate. One potential area of investigation is its use as a drug delivery system, as it has been shown to be effective in delivering drugs to specific cells. Another area of research is its potential use in treating neurodegenerative diseases, as it has been found to have neuroprotective effects. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate is synthesized from galactose, a type of sugar, through a series of chemical reactions. The process involves the protection of the hydroxyl groups of galactose with acetyl groups, followed by the allylation of the hydroxyl group at position three. The resulting compound is then oxidized to form Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate.
Wissenschaftliche Forschungsanwendungen
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate has been found to have potential applications in various scientific fields, including biochemistry, pharmacology, and medicine. In biochemistry, it is used as a substrate for the enzyme β-galactosidase, which can be used to study the enzyme's mechanism of action. In pharmacology, it has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. In medicine, it has been investigated for its potential use in treating inflammatory diseases and as a drug delivery system.
Eigenschaften
IUPAC Name |
methyl (2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-enoxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O10/c1-6-7-22-16-14(25-10(4)19)12(24-9(3)18)11(23-8(2)17)13(26-16)15(20)21-5/h6,11-14,16H,1,7H2,2-5H3/t11-,12+,13+,14-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKKPVNDESHQBT-WZYWGQKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OCC=C)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OCC=C)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701137213 | |
| Record name | β-D-Galactopyranosiduronic acid, 2-propen-1-yl, methyl ester, 2,3,4-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate | |
CAS RN |
130506-36-4 | |
| Record name | β-D-Galactopyranosiduronic acid, 2-propen-1-yl, methyl ester, 2,3,4-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130506-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Galactopyranosiduronic acid, 2-propen-1-yl, methyl ester, 2,3,4-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





